molecular formula C17H23NO3 B2530999 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide CAS No. 900007-15-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide

Cat. No.: B2530999
CAS No.: 900007-15-0
M. Wt: 289.375
InChI Key: ZHBXRGPNFGVJQL-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is a spirocyclic benzamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane core fused to a methyl-substituted benzamide moiety. The compound’s structure comprises a bicyclic dioxolane ring system (spiro[4.4]nonane) linked via a methylene group to a 3,4-dimethylbenzamide group.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12-5-6-14(9-13(12)2)16(19)18-10-15-11-20-17(21-15)7-3-4-8-17/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBXRGPNFGVJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through a cyclization reaction involving diols and aldehydes under acidic conditions.

    Attachment of the Benzamide Group: The spirocyclic intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic oxygen atoms, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amines or alcohols depending on the specific reduction pathway.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound has potential applications in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide (Target Compound) 3,4-dimethylbenzamide C₁₈H₂₃NO₃ 293.4 g/mol Likely enhanced lipophilicity due to methyl groups; potential intermediate in drug synthesis Inferred
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide 4-nitrobenzamide C₁₆H₁₈N₂O₅ 318.3 g/mol Electron-withdrawing nitro group may increase reactivity in nucleophilic substitutions
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide 4-isopropoxybenzamide C₁₈H₂₅NO₄ 319.4 g/mol Bulky isopropoxy group could enhance steric hindrance and thermal stability
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide 5-chloro-2-nitrobenzamide C₁₅H₁₇ClN₂O₅ 340.8 g/mol Combined chloro-nitro substituents may confer antimicrobial or herbicide activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide 3,4-dimethylbenzenesulfonamide C₁₇H₂₃NO₄S 361.4 g/mol Sulfonamide group increases acidity and potential for hydrogen bonding

Key Findings:

Nitro-substituted analogs (e.g., 4-nitrobenzamide) exhibit higher polarity and reactivity due to the electron-withdrawing nitro group, making them suitable for further functionalization . Sulfonamide derivatives (e.g., 3,4-dimethylbenzenesulfonamide) demonstrate increased acidity (pKa ~10–12) compared to benzamides (pKa ~15–17), which may influence binding interactions in enzymatic assays .

Structural and Thermal Stability: Compounds with bulky substituents (e.g., isopropoxy in C₁₈H₂₅NO₄) exhibit enhanced thermal stability, as observed in spirocyclic biolubricants derived from oleic acid . The dioxaspiro core itself contributes to rigidity, reducing conformational flexibility and improving resistance to oxidative degradation .

Potential Applications: Nitro and chloro-nitro derivatives are frequently explored as intermediates in agrochemicals or antimicrobial agents due to their electrophilic character . Sulfonamide variants are common in pharmaceuticals (e.g., protease inhibitors) owing to their ability to form stable hydrogen bonds with target proteins .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18_{18}H25_{25}NO4_{4}
Molecular Weight: 319.4 g/mol
CAS Number: 899730-93-9

The compound features a spirocyclic structure that contributes to its distinct chemical and biological properties. The presence of the dioxaspiro moiety is particularly significant, as it may influence the compound's interactions with biological targets.

The biological activity of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structure allows it to interact with receptor sites, potentially modulating signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which are under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide against various bacterial strains. The following table summarizes findings from different studies assessing its efficacy:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18100

These results indicate that the compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa.

Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide:

  • Cell Line Used: HeLa (cervical cancer cells)
  • Concentrations Tested: 10 µM, 20 µM, 30 µM
  • Results:
    • At 10 µM: Cell viability was approximately 85%.
    • At 20 µM: Cell viability decreased to 70%.
    • At 30 µM: Cell viability dropped to 50%.

These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is essential to minimize cytotoxic effects.

Case Studies

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide in a model of neurodegeneration induced by oxidative stress. The compound demonstrated the ability to reduce neuronal cell death by modulating calcium ion influx through NMDA receptors.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines indicated that this compound could inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the common synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide, and what factors influence yield optimization?

The synthesis typically involves two key steps:

  • Spiroketal Formation : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic conditions to generate the 1,4-dioxaspiro[4.4]nonane core .
  • Benzamide Introduction : Reaction of the spiroketal intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide bond .
    Yield optimization depends on:
  • Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.
  • Temperature Control : Maintaining 60–80°C during benzamide coupling minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the spiroketal framework and benzamide substituents. Key signals include the methyl groups (δ 2.2–2.4 ppm) and spirocyclic ether protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~330–350) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at λmax ~250–270 nm .

Q. What are the solubility characteristics in various solvents, and how do they impact experimental design?

  • High Solubility : DMSO, DMF, and dichloromethane (ideal for in vitro assays) .
  • Low Solubility : Water and hexane (requires organic solvents for stock solutions).
    Experimental design considerations:
  • Cell-Based Assays : Use DMSO stocks diluted to <0.1% to avoid cytotoxicity .
  • Catalytic Studies : Solvent polarity affects reaction kinetics in organic synthesis .

Advanced Research Questions

Q. How does the spiroketal moiety influence the compound’s interaction with biological targets, and what computational methods validate these interactions?

  • Steric and Electronic Effects : The rigid spiroketal structure enhances binding specificity to enzyme active sites (e.g., cytochrome P450 or kinases) by reducing conformational flexibility .
  • Validation Methods :
    • Molecular Docking : Predicts binding affinities (e.g., AutoDock Vina) using crystal structures of target proteins .
    • Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over 100+ ns trajectories .
    • Free Energy Calculations : MM-GBSA quantifies binding energy contributions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variations) across studies?

  • Reproduce Experimental Conditions : Standardize assay parameters (e.g., cell line passage number, incubation time) .
  • Validate Assay Protocols : Use reference inhibitors (e.g., staurosporine for kinase assays) as internal controls .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects or impurity interference .

Q. What are the metabolic pathways and stability of this compound under physiological conditions?

  • Phase I Metabolism : Oxidation of the spiroketal ring by CYP3A4/5 generates hydroxylated metabolites .
  • Phase II Metabolism : Glucuronidation of the benzamide group enhances aqueous solubility for renal excretion .
    Stability assessment methods:
  • Liver Microsome Assays : Monitor degradation over 60 minutes using HPLC-MS .
  • Plasma Stability Tests : Incubate in human plasma (37°C) and quantify parent compound via LC-MS/MS .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Substitution at the Benzamide Position : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Spiroketal Ring Expansion : Replace the 4.4 spiro system with a 4.5 ring to modulate lipophilicity (logP) .
  • Prodrug Design : Esterify the hydroxyl group for enhanced oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between studies?

  • Analytical Validation : Re-measure solubility using standardized protocols (e.g., shake-flask method with HPLC quantification) .
  • Environmental Factors : Account for temperature (e.g., 25°C vs. 37°C) and buffer composition (e.g., PBS vs. saline) .

Q. What causes variability in reported enzyme inhibition (IC50) values, and how can it be mitigated?

  • Enzyme Source : Recombinant vs. native enzymes may exhibit differing catalytic efficiencies .
  • Substrate Competition : Use fixed substrate concentrations (e.g., ATP at Km levels for kinase assays) .
  • Data Normalization : Express IC50 values relative to positive controls (e.g., 10 nM for reference inhibitors) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) in detail .
  • Biological Assays : Include dose-response curves with ≥6 data points for robust IC50 determination .
  • Computational Workflows : Validate docking poses with experimental mutagenesis data .

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